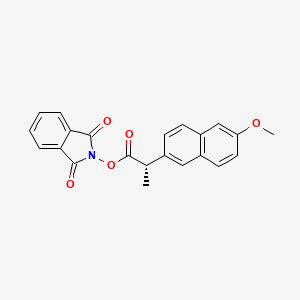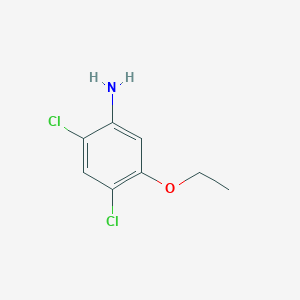
1-(4-Bromophenyl)-4-nitrosopiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-4-nitrosopiperazine is an organic compound that features a piperazine ring substituted with a 4-bromophenyl group and a nitroso group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-4-nitrosopiperazine can be synthesized through a multi-step process. One common method involves the nitration of 1-(4-bromophenyl)piperazine to introduce the nitroso group. The reaction typically requires a nitrating agent such as sodium nitrite in the presence of an acid catalyst like hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, catalytic hydrogenation; usually performed in the presence of a solvent like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 1-(4-Bromophenyl)-4-nitropiperazine.
Reduction: 1-(4-Bromophenyl)-4-aminopiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-4-nitrosopiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets. The nitroso group can form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)piperazine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
4-Nitrosopiperazine: Lacks the bromophenyl group, which may reduce its binding affinity to specific targets.
1-(4-Bromophenyl)-4-aminopiperazine:
Uniqueness: 1-(4-Bromophenyl)-4-nitrosopiperazine is unique due to the presence of both the bromophenyl and nitroso groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H12BrN3O |
|---|---|
Poids moléculaire |
270.13 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C10H12BrN3O/c11-9-1-3-10(4-2-9)13-5-7-14(12-15)8-6-13/h1-4H,5-8H2 |
Clé InChI |
ADTYVWUAXALYFD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)Br)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid](/img/structure/B15318151.png)








![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)

